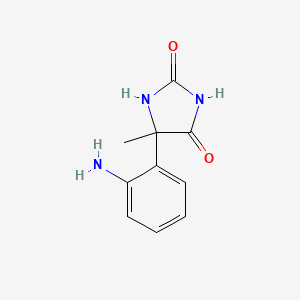
5-(2-氨基苯基)-5-甲基咪唑烷二酮
描述
The compound “5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione” is a complex organic molecule. It contains an imidazolidine-2,4-dione group, which is a type of imidazole, a five-membered ring structure with two non-adjacent nitrogen atoms. It also contains a 2-aminophenyl group, which is a phenyl group (a ring of six carbon atoms) with an amino group (-NH2) attached to the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of “5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione” would depend on its specific structure. The presence of the imidazolidine-2,4-dione group and the 2-aminophenyl group could make it susceptible to reactions such as reduction, oxidation, or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure .科学研究应用
- Application: A new quinazoline derivative was synthesized from 2-(2-aminophenyl)-1H-benzimidazole and octanal, which showed good antioxidant activity and moderate antimicrobial activity .
- Method: A comparative study between two methods, microwave-assisted and conventional heating approaches, was performed to synthesize the compound .
- Results: Using microwave to synthesize the compound drastically reduced reaction time, and increased yield .
- Application: Boronic acids, which can interact with diols and strong Lewis bases as fluoride or cyanide anions, are increasingly utilized in various sensing applications .
- Method: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk .
- Results: This interaction leads to their utility in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Application: New anticancer ruthenium(II/III) complexes have been synthesized and characterized, and their chemotherapeutic potential evaluated .
- Method: The interaction of the compounds with DNA was studied by both UV-Visible and fluorescence spectroscopies .
- Results: The studies revealed intercalation of both the Hapbim ligand and the Ru .
Antioxidant and Antimicrobial Study
Sensing Applications
Anticancer Research
- Application: Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc. Owing to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target .
- Method: The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .
- Results: More than 180 different natural phenazines have been recognized and over 6000 compounds synthesized based on the phenazine skeleton .
- Application: A new quinazoline derivative was synthesized from 2-(2-aminophenyl)-1H-benzimidazole and octanal, which showed good antioxidant activity and moderate antimicrobial activity .
- Method: A comparative study between two methods, microwave-assisted and conventional heating approaches, was performed to synthesize the compound .
- Results: Using microwave to synthesize the compound drastically reduced reaction time, and increased yield .
- Application: A new aromatic heterocyclic diamine monomer, 2,2-bis(4’-aminophenyl)-5,5-bi-1H-benzimidazole (BAPBBI), was synthesized .
- Method: The monomer was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids .
- Results: The monomer was synthesized with high yield and purity .
Phenazine Synthesis
Microwave Synthesis of Quinazoline Derivatives
Synthesis of Aromatic Heterocyclic Diamine Monomer
- Application: An efficient method for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has been developed .
- Method: The crux of this strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .
- Results: Notably, the leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
- Application: A series of phenoxy oxazolines have been synthesized beginning with substituted phenols and chloro acetic acid .
- Method: The synthesis involves the use of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids. These acids and ethanolamine are then subjected to microwave irradiation .
- Results: The result is the production of substituted phenoxy oxazolines .
PhNCO-enabled Synthesis of Secondary Amides
Synthesis of Phenoxy Oxazolines
安全和危害
未来方向
属性
IUPAC Name |
5-(2-aminophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZUXTYDWKDWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



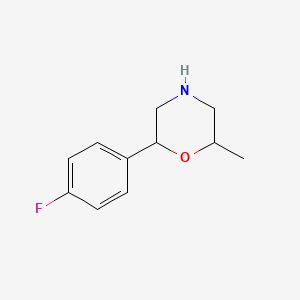
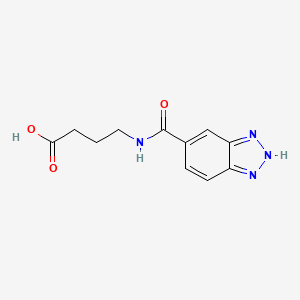
![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)
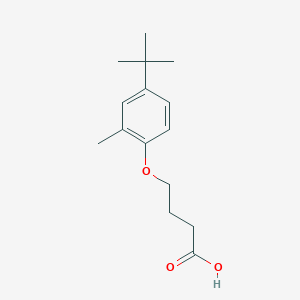
![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)
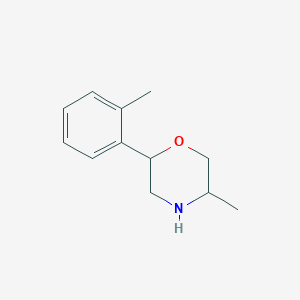
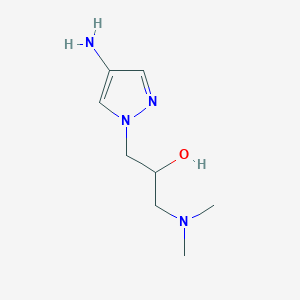
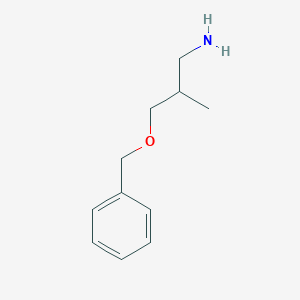
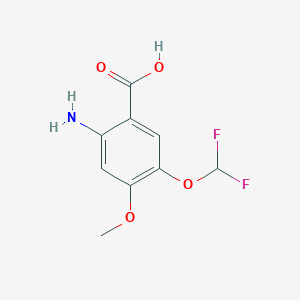
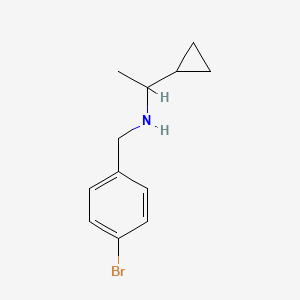
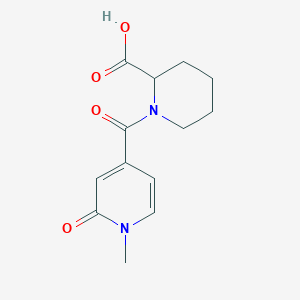
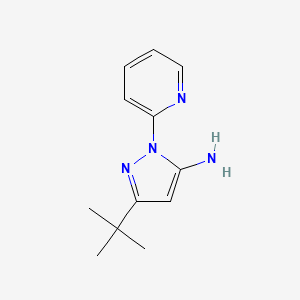
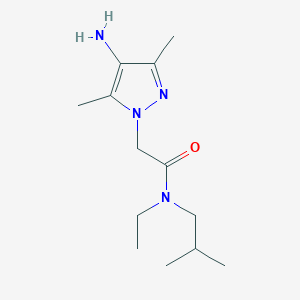
![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)